2-Pyrenebutanol

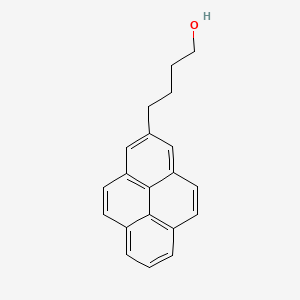

Description

2-Pyrenebutanol (C20H18O) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pyrene moiety linked to a butanol chain. Its structure combines the robust fluorescence properties of pyrene with the hydrophilic hydroxyl group, making it valuable in materials science, particularly in fluorescence labeling, molecular probes, and polymer synthesis. The hydroxyl group enhances solubility in polar solvents, while the pyrene core enables strong π-π interactions and excimer formation, critical for sensing applications .

Structure

3D Structure

Properties

IUPAC Name |

4-pyren-2-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-11-2-1-4-14-12-17-9-7-15-5-3-6-16-8-10-18(13-14)20(17)19(15)16/h3,5-10,12-13,21H,1-2,4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNIUURTXULQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCCO)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80795624 | |

| Record name | 4-(Pyren-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80795624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63397-91-1 | |

| Record name | 4-(Pyren-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80795624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyrenebutanol can be synthesized through several methods. One common approach involves the reaction of pyrene with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of catalysts to enhance the yield and selectivity of the product.

Industrial Production Methods: Industrial production of 2-Pyrenebutanol often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrenebutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Pyrenebutanol can yield pyrene-1-carboxaldehyde, while reduction can produce pyrene-1-butanol derivatives.

Scientific Research Applications

Biochemical Applications

Fluorescent Substrate for Enzymatic Studies

2-Pyrenebutanol has been utilized as a fluorescent substrate to investigate the allosteric mechanisms of cytochrome P450 enzymes. For instance, it was employed to probe the cooperativity of P450eryF, where hydroxylation reactions were monitored using fluorometric assays. This application highlights its role in elucidating complex biochemical pathways and enzyme interactions .

Polymerization Studies

The compound serves as an end-capping agent in the synthesis of fluorescent polymers, such as poly(lactic acid) (PLA). Research demonstrated that 2-pyrenebutanol-labeled PLA nanoparticles exhibit enhanced fluorescence properties, making them suitable for drug delivery systems and bioimaging applications. The synthesis process typically involves ring-opening polymerization, allowing for the creation of nanoparticles with controlled sizes and functionalities .

Nanotechnology Applications

Biosensors Development

2-Pyrenebutanol is increasingly used in the development of biosensors due to its ability to immobilize biomolecules on carbon nanomaterials like graphene and carbon nanotubes (CNTs). The stable π-stacking interactions between pyrene derivatives and these carbon structures facilitate the construction of highly sensitive biosensors. For example, electropolymerization of pyrenebutanol on CNT electrodes has been shown to enhance the electrochemical performance of glucose oxidase-based biosensors .

Electrochemical Applications

The electrochemical properties of 2-pyrenebutanol allow it to act as a mediator in electron transfer processes. Its ability to be oxidized electrochemically can be harnessed for applications in biofuel cells and other bioelectrochemical systems. Studies have demonstrated that pyrene derivatives can significantly improve the conductivity and stability of polymer films used in these applications .

Material Science Applications

Synthesis of Functional Materials

2-Pyrenebutanol has been incorporated into various polymer matrices to create functional materials with enhanced properties. For example, it has been used to synthesize fluorescent polymers that can be utilized in packaging and biomedical applications due to their biocompatibility and biodegradability. The incorporation of pyrene moieties into polymer chains can improve mechanical properties while providing fluorescence for tracking purposes .

Nanoparticle Formation

The compound is also involved in the formation of nanoparticles through self-assembly processes. By modifying the surface properties of nanoparticles with 2-pyrenebutanol, researchers can achieve better stability and functionality for drug delivery systems or imaging agents .

Case Studies

Mechanism of Action

The mechanism of action of 2-Pyrenebutanol involves its interaction with molecular targets through its hydroxyl group and aromatic ring. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions are crucial in its applications as a fluorescent probe and in drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-Pyrenebutanol’s properties, we compare it with three analogues: 1-Pyrenebutanol, 2-Naphthalenebutanol, and 4-Phenyl-2-butanone (a structurally related ketone). Key differences in fluorescence, solubility, and applications are highlighted below.

Table 1: Comparative Properties of 2-Pyrenebutanol and Analogues

Fluorescence Performance

- 2-Pyrenebutanol vs. 1-Pyrenebutanol: The positional isomerism (2- vs. 1-substitution) alters π-stacking behavior. 2-Pyrenebutanol exhibits stronger excimer fluorescence (470 nm) due to favorable steric conditions for dimerization, whereas 1-Pyrenebutanol primarily emits monomeric fluorescence (372 nm) .

- 2-Naphthalenebutanol: The smaller naphthalene core reduces conjugation, leading to a blue-shifted emission (335 nm) and lower quantum yield (0.32), limiting its use in high-sensitivity detection .

- 4-Phenyl-2-butanone: Lacking a fluorophore, it is non-fluorescent and serves primarily as a synthetic intermediate .

Solubility and Reactivity

- Alcohol vs. Ketone: The hydroxyl group in 2-Pyrenebutanol improves polar solvent compatibility (e.g., ethanol, DMSO) compared to 4-Phenyl-2-butanone, which is hydrophobic and reactive only at the ketone site .

- PAH Size: 2-Naphthalenebutanol’s smaller aromatic system grants higher aqueous solubility (1.2 mg/mL) than pyrene derivatives, but this compromises its ability to anchor into hydrophobic matrices .

Research Findings and Limitations

- Synthetic Challenges: 2-Pyrenebutanol’s synthesis requires precise control to avoid positional isomer contamination, a problem less prevalent in smaller analogues like 2-Naphthalenebutanol .

- Environmental Impact: Pyrene derivatives are persistent pollutants, whereas 4-Phenyl-2-butanone degrades more readily under UV exposure .

Biological Activity

2-Pyrenebutanol (2-PB) is a pyrene derivative that has garnered attention in various fields of biological research due to its unique properties and applications. This article explores the biological activity of 2-Pyrenebutanol, focusing on its mechanisms of action, applications in biological systems, and relevant case studies.

2-Pyrenebutanol is a hydrophobic compound characterized by its pyrene moiety, which is known for its fluorescent properties. The presence of the butanol group enhances its solubility in biological systems, making it a useful probe in various biochemical assays.

Fluorescence and Binding Studies

The fluorescence properties of 2-PB allow it to be used as a probe in studying interactions within biological systems. For instance, it has been utilized to investigate the binding mechanisms of cytochrome P450 enzymes. Studies show that 1-pyrenebutanol (1-PB), closely related to 2-PB, serves as a fluorescent substrate for probing allosteric mechanisms in these enzymes, indicating the potential for 2-PB to similarly affect enzyme activity through fluorescence resonance energy transfer (FRET) techniques .

Cellular Probing

Research indicates that 2-Pyrenebutanol can be employed as a cellular probe to study free radicals within biological entities, such as microalgae. Its ability to fluoresce upon interaction with specific cellular components makes it an effective tool for monitoring oxidative stress and other cellular processes .

Drug Delivery Systems

The incorporation of 2-PB into polymeric biomaterials has been explored for drug delivery applications. Its hydrophobic nature allows it to be embedded within polymer matrices, enhancing the release profiles of therapeutic agents while also providing a means to track drug distribution via fluorescence .

Case Studies and Research Findings

Toxicity and Safety Profile

While the biological activity of 2-Pyrenebutanol is promising, studies on its toxicity remain limited. However, related compounds have shown low toxicity in vitro, indicating that 2-PB may also exhibit favorable safety profiles when used appropriately . Further research is necessary to fully understand its pharmacokinetics and potential side effects.

Q & A

Basic Research Questions

Q. What experimental design principles should guide the synthesis and purification of 2-Pyrenebutanol to ensure reproducibility?

- Methodology :

- Optimize reaction conditions (solvent, temperature, catalyst) based on prior literature and pilot studies.

- Use chromatographic techniques (e.g., column chromatography, HPLC) for purification, ensuring solvent compatibility with pyrene derivatives .

- Validate purity via NMR (¹H/¹³C) and mass spectrometry, comparing spectral data with published benchmarks.

- Document detailed protocols, including reagent batch numbers and equipment calibration, to address variability .

Q. How can researchers select appropriate characterization techniques to confirm the structural integrity of 2-Pyrenebutanol?

- Methodology :

- Combine spectroscopic methods: UV-Vis for aromaticity analysis, FTIR for hydroxyl group identification, and NMR for stereochemical confirmation.

- Cross-validate results with computational tools (e.g., DFT simulations for NMR chemical shift predictions).

- Include melting point analysis and elemental analysis to verify molecular composition .

Q. What hypotheses are testable when investigating the solvent-dependent photophysical properties of 2-Pyrenebutanol?

- Methodology :

- Formulate hypotheses linking solvent polarity to fluorescence quantum yield (e.g., "Higher solvent polarity reduces π-π stacking, increasing emission intensity").

- Design experiments with controlled variables (solvent dielectric constant, temperature) and measure outcomes via fluorescence spectroscopy.

- Use statistical regression models to correlate solvent parameters with photophysical data .

Advanced Research Questions

Q. How can contradictory data in the literature on 2-Pyrenebutanol’s solubility profile be resolved methodologically?

- Methodology :

- Conduct comparative solubility studies under standardized conditions (temperature, agitation time).

- Analyze potential sources of error (e.g., impurities, hygroscopicity) via controlled experiments.

- Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify dominant variables affecting solubility .

Q. What strategies are effective for studying 2-Pyrenebutanol’s interactions in biological systems while controlling confounding variables?

- Methodology :

- Use in vitro models (e.g., lipid bilayer assays) to isolate membrane interaction mechanisms.

- Employ blocking agents or knockout cell lines to control variables like enzymatic degradation.

- Validate findings with dual-labeling techniques (e.g., fluorescence quenching paired with LC-MS quantification) .

Q. Which statistical methods are optimal for analyzing dose-response relationships in 2-Pyrenebutanol toxicity studies?

- Methodology :

- Apply non-linear regression (e.g., Hill equation) to model EC₅₀ values.

- Use ANOVA with post-hoc tests to compare treatment groups, ensuring sample sizes meet power analysis requirements.

- Address outliers via robust statistical methods (e.g., Tukey’s fences) to maintain data integrity .

Ethical and Reporting Considerations

- Data Transparency : Disclose all experimental conditions, including failed attempts, to avoid publication bias .

- Safety Protocols : Adhere to OSHA guidelines for handling pyrene derivatives, emphasizing fume hood use and waste disposal .

- Ethical Review : For biological studies, obtain IRB approval for cell/animal models, detailing participant/animal welfare measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.